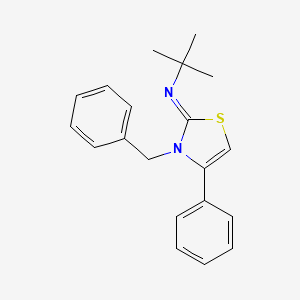

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes a benzyl group, a phenyl group, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

Reduction: Reduction reactions can target the ylidene group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or benzyl group.

Reduction: Reduced amine derivatives.

Substitution: Substituted aromatic or thiazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Biological Activity: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Drug Development: The compound can be explored for its potential as a pharmaceutical agent due to its structural complexity and potential biological activity.

Industry

Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and benzothiazole.

Ylidene Compounds: Compounds containing ylidene groups, such as phosphonium ylides.

Uniqueness

Structural Complexity: The combination of a thiazole ring with benzyl and phenyl groups, along with the ylidene group, makes this compound unique.

Its unique structure may confer specific properties that are advantageous in various applications, from catalysis to drug development.

Biological Activity

(Z)-N-(3-benzyl-4-phenylthiazol-2(3H)-ylidene)-2-methylpropan-2-amine is a synthetic organic compound belonging to the thiazole family, characterized by its complex structure that includes a thiazole ring, a benzyl group, and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Introduction of Benzyl and Phenyl Groups : These groups are introduced via Friedel-Crafts reactions.

- Formation of the Ylidene Group : This is often accomplished through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound .

The biological activity of this compound is thought to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering their activity and impacting metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing signal transduction pathways.

- Structural Interactions : The thiazole ring can participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological macromolecules .

Biological Activity

Research indicates that compounds within the thiazole family exhibit diverse biological activities, including:

- Anticancer Properties : Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cells such as MCF-7 and A549, with some derivatives showing IC50 values in low micromolar ranges .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.35 |

| Compound B | A549 | 0.73 |

| Compound C | HeLa | 0.37 |

Case Studies

- Cytotoxicity Evaluation : A study evaluated several thiazole derivatives, including those structurally related to this compound, against multiple cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds inducing apoptosis in treated cells .

- Mechanistic Insights : Another research effort focused on the mechanism by which these compounds exert their anticancer effects. It was found that certain derivatives could disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent cell death .

Properties

IUPAC Name |

3-benzyl-N-tert-butyl-4-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2S/c1-20(2,3)21-19-22(14-16-10-6-4-7-11-16)18(15-23-19)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSYFZNYGKYISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C1N(C(=CS1)C2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.